molecular formula C7H8N4O B13125296 5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one

5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one

Cat. No.: B13125296
M. Wt: 164.16 g/mol
InChI Key: JGCYCNUAKONVKR-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyrazine family This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyrazine ring The presence of methyl groups at the 5 and 6 positions of the imidazole ring further distinguishes it from other related compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,3-diaminopyrazine with 2,3-butanedione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazo[4,5-b]pyrazine derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazo[4,5-b]pyrazine derivatives.

    Substitution: Formation of substituted imidazo[4,5-b]pyrazine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one is unique due to its specific substitution pattern and the presence of methyl groups at the 5 and 6 positions. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

5,6-dimethyl-1,3-dihydroimidazo[4,5-b]pyrazin-2-one

InChI

InChI=1S/C7H8N4O/c1-3-4(2)9-6-5(8-3)10-7(12)11-6/h1-2H3,(H2,8,9,10,11,12)

InChI Key

JGCYCNUAKONVKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)NC(=O)N2)C

Origin of Product

United States

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